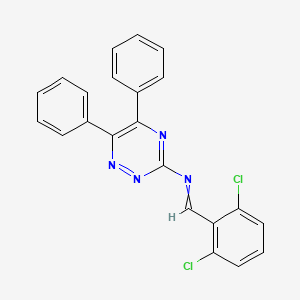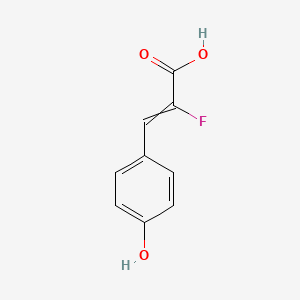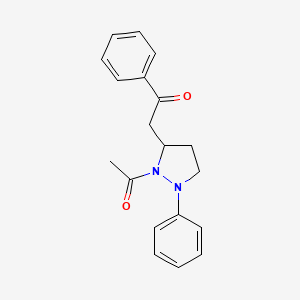
4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester is a heterocyclic compound with a pyran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with methanol in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism by which 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyran ring structure also allows for potential interactions with nucleic acids and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
- 4H-Thieno[3,2-b]pyrrole-5-carboxamides
Comparison: Compared to similar compounds, 4H-Pyran-3-carboxylic acid, 5-methyl-4-oxo-, methyl ester is unique due to its specific substitution pattern and the presence of the ester group. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
184719-45-7 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
methyl 5-methyl-4-oxopyran-3-carboxylate |
InChI |
InChI=1S/C8H8O4/c1-5-3-12-4-6(7(5)9)8(10)11-2/h3-4H,1-2H3 |
Clé InChI |
JQTUQMQCRAXYBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC=C(C1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


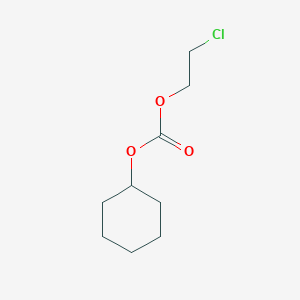
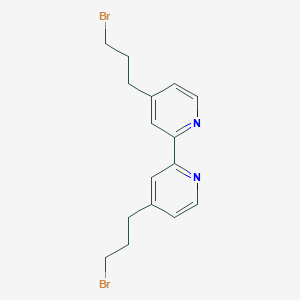

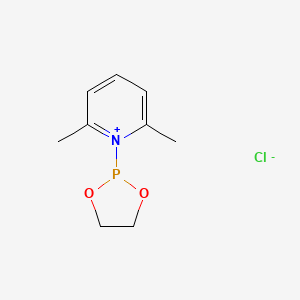

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
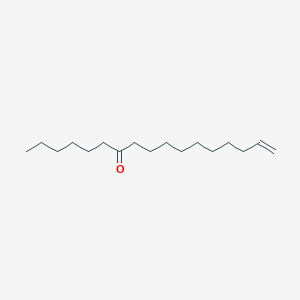
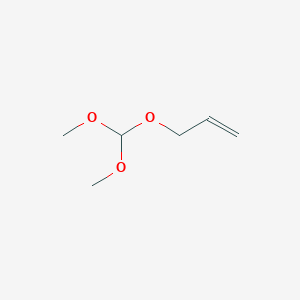
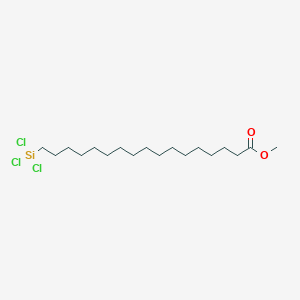
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
